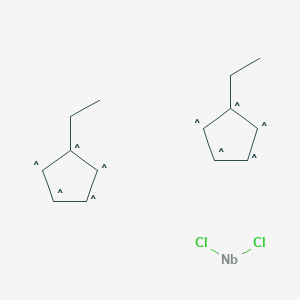
Dimethyl-di(methacroyloxy-1-ethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-di(methacroyloxy-1-ethoxy)silane, also known as 2-Propenoic acid, 2-methyl-, 1,1′-[(dimethylsilylene)bis(oxy-2,1-ethanediyl)] ester, is a silicon-based compound with the empirical formula C14H24O6Si and a molecular weight of 316.42 g/mol . This compound is primarily used as a cross-linker in the preparation of hydrogels and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-di(methacroyloxy-1-ethoxy)silane is synthesized through a series of chemical reactions involving the esterification of methacrylic acid with dimethylsilylene bis(oxy-2,1-ethanediyl). The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-di(methacroyloxy-1-ethoxy)silane undergoes various chemical reactions, including:
Polymerization: This compound is commonly used in UV-curable polymerization reactions to form cross-linked polymer networks.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methacrylic acid derivatives.
Common Reagents and Conditions
Polymerization: UV light and photoinitiators are typically used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis reaction.
Major Products Formed
Polymerization: Cross-linked polymer networks with enhanced mechanical properties.
Hydrolysis: Silanols and methacrylic acid derivatives.
Scientific Research Applications
Dimethyl-di(methacroyloxy-1-ethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linker in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the fabrication of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dimethyl-di(methacroyloxy-1-ethoxy)silane involves its ability to form cross-linked polymer networks through polymerization reactions. The compound’s methacrylate groups participate in free radical polymerization, leading to the formation of strong covalent bonds between polymer chains . This cross-linking enhances the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Dimethyl-di(methacroyloxy-1-ethoxy)silane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
3-(Trimethoxysilyl)propyl methacrylate: Another silane-based cross-linker used in polymerization reactions.
(3-Aminopropyl)triethoxysilane: Used in the modification of surfaces and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of epoxy resins and other polymeric materials.
This compound stands out due to its dual methacrylate functionality, which allows for more efficient cross-linking and improved material properties .
Properties
Molecular Formula |
C14H24O6Si |
|---|---|
Molecular Weight |
316.42 g/mol |
IUPAC Name |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethoxy]silyl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O6Si/c1-11(2)13(15)17-7-9-19-21(5,6)20-10-8-18-14(16)12(3)4/h1,3,7-10H2,2,4-6H3 |
InChI Key |
OWETURSZOBVTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCO[Si](C)(C)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)







![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

